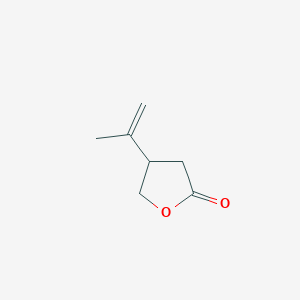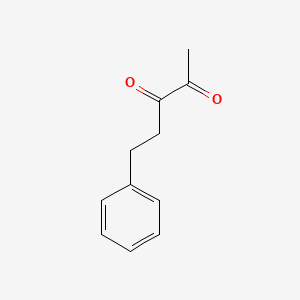
2,3-Pentanedione, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pentanedione, 5-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 3 positions of the pentane chain, with a phenyl group attached at the 5 position
Synthetic Routes and Reaction Conditions:
Phenylation with Diphenyliodonium Chloride: One method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is carried out in an anhydrous environment, typically using liquid ammonia as a solvent.
Condensation of Bio-derived Lactic Acid: Another method involves the condensation of bio-derived lactic acid over polymorphic zirconium dioxide (ZrO2) as a catalyst.
Industrial Production Methods:
Types of Reactions:
Oxidation: 2,3-Pentanedione, 5-phenyl- can undergo oxidation reactions, where the diketone groups are further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone groups can lead to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Pentanedione, 5-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-pentanedione, 5-phenyl- involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions. The phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,3-Pentanedione: A simpler diketone without the phenyl group.
Acetylpropionyl: Another diketone with similar chemical properties.
Diacetyl: A diketone known for its buttery flavor, used in food and beverage industries.
Uniqueness: The phenyl group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
52017-06-8 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-phenylpentane-2,3-dione |
InChI |
InChI=1S/C11H12O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
HGOHRJMSPHMBDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


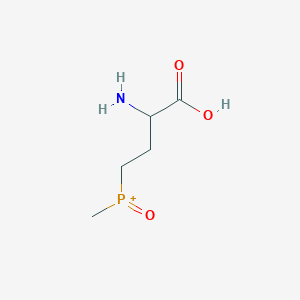
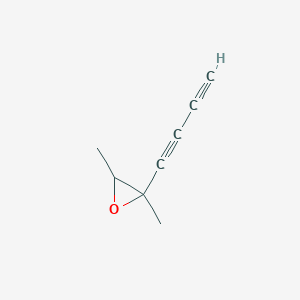
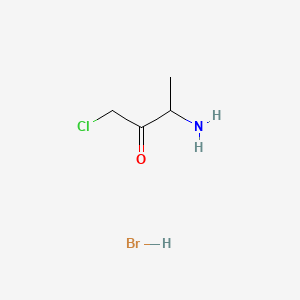
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
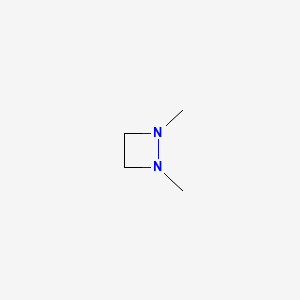
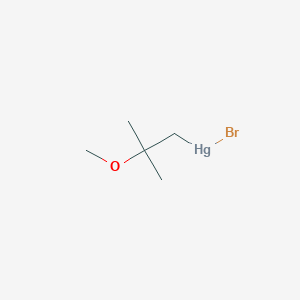
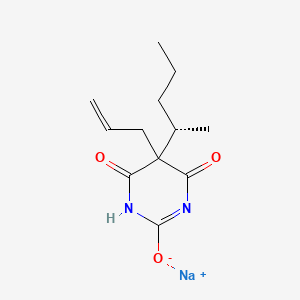
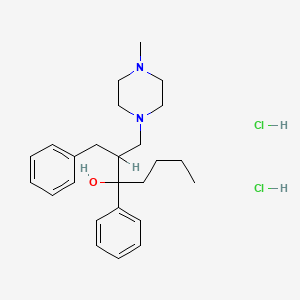

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

